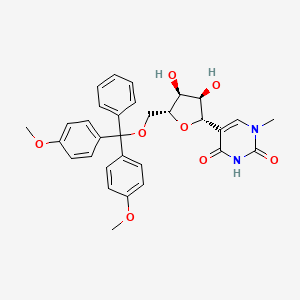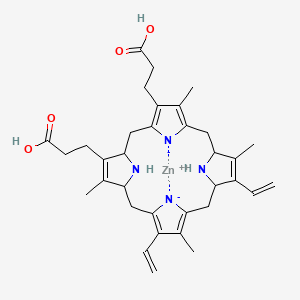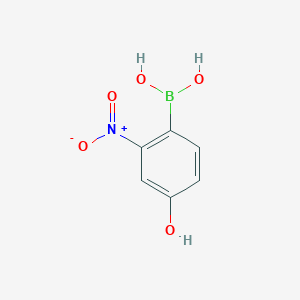
2,4'-Diisocyanatodiphenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Diisocyanatodiphenyl sulfide is an organic compound with the molecular formula C₁₄H₈N₂O₂S. It belongs to the class of isocyanates and isothiocyanates, which are known for their reactivity and versatility in chemical synthesis . This compound is characterized by the presence of two isocyanate groups attached to a diphenyl sulfide backbone, making it a valuable intermediate in the production of various polymers and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4’-Diisocyanatodiphenyl sulfide can be synthesized through the reaction of 2,4’-diaminodiphenyl sulfide with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to prevent decomposition . The reaction proceeds as follows:
C12H10N2S+2COCl2→C14H8N2O2S+2HCl
Industrial Production Methods
In industrial settings, the production of 2,4’-diisocyanatodiphenyl sulfide involves the use of large-scale reactors equipped with temperature and pressure control systems. The process is optimized to ensure high yield and purity of the final product. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and the use of specialized equipment to handle and neutralize any by-products .
Chemical Reactions Analysis
Types of Reactions
2,4’-Diisocyanatodiphenyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines, alcohols, and phenols to form ureas, carbamates, and thiocarbamates, respectively.
Polymerization Reactions: Forms polyurethanes through condensation reactions with diols.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols and Phenols: Reacts with alcohols and phenols in the presence of a catalyst to form carbamates and thiocarbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates and Thiocarbamates: Formed from the reaction with alcohols and phenols.
Polyurethanes: Formed through polymerization with diols.
Scientific Research Applications
2,4’-Diisocyanatodiphenyl sulfide has a wide range of applications in scientific research and industry:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the production of high-performance materials with enhanced mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility.
Industrial Applications: Utilized in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,4’-diisocyanatodiphenyl sulfide involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines, alcohols, and water, leading to the formation of ureas, carbamates, and amines, respectively . The molecular targets and pathways involved in these reactions are primarily based on the electrophilic nature of the isocyanate groups, which readily react with nucleophilic species .
Comparison with Similar Compounds
Similar Compounds
2,4’-Diisocyanatodiphenylmethane: Similar structure but with a methylene bridge instead of a sulfide bridge.
2,4’-Diisocyanatodiphenyl ether: Similar structure but with an ether bridge instead of a sulfide bridge.
Uniqueness
2,4’-Diisocyanatodiphenyl sulfide is unique due to the presence of the sulfide bridge, which imparts distinct chemical and physical properties. The sulfide bridge enhances the compound’s reactivity and stability, making it suitable for specific applications in polymer and material science .
Properties
CAS No. |
75790-87-3 |
|---|---|
Molecular Formula |
C14H8N2O2S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
1-isocyanato-2-(4-isocyanatophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H8N2O2S/c17-9-15-11-5-7-12(8-6-11)19-14-4-2-1-3-13(14)16-10-18/h1-8H |
InChI Key |
QEROATAKCLNWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)SC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)








![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)

